molecular formula C12H14FN3O B1483402 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2097986-71-3

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1483402
CAS RN: 2097986-71-3
M. Wt: 235.26 g/mol
InChI Key: COWRGFDPDADBFL-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol, or 2-FE-Pyr-Pyrazole, is an organic compound with an interesting chemical structure and a wide range of applications in the scientific and medical fields. It is a derivative of pyrazole, a five-membered ring structure made of four carbon atoms and one nitrogen atom. 2-FE-Pyr-Pyrazole is a highly versatile compound and has been used in a variety of applications, including in the synthesis of pharmaceuticals, as a fluorescent dye, and in the study of the structure of proteins. In

Scientific Research Applications

Proton Transfer and Photoreactivity

Compounds within the 2-(1H-pyrazol-5-yl)pyridine family, including derivatives similar to the chemical , have been studied for their unique proton transfer mechanisms. These include excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in hydrogen-bonded complexes. These processes are crucial for understanding the photophysics of such molecules, with applications in the development of optical materials and sensors (Vetokhina et al., 2012).

Coordination Chemistry and Luminescence

Derivatives of 2-(1H-pyrazol-5-yl)pyridine, akin to the specified chemical, have been utilized in synthesizing metal complexes with zinc(II) and europium(III), which exhibit unique helical coordination geometries and photoluminescent properties. Such studies are instrumental in designing luminescent materials for potential use in lighting and display technologies (Lam et al., 2000).

Antiviral and Antimicrobial Research

Pyrazole-containing compounds have demonstrated significant potential in antiviral and antimicrobial applications. Research highlights the versatility of the pyrazole scaffold in drug discovery, offering a foundation for developing new therapeutic agents against a variety of diseases, including HIV (Kumar et al., 2022).

Polymerization Catalysts

Specific pyrazolylamine ligands, which share structural motifs with the chemical of interest, have been employed as catalysts in the oligomerization and polymerization of ethylene. This research is relevant for the production of polymers with varied applications in industries ranging from packaging to automotive (Obuah et al., 2014).

Antioxidant and Antimicrobial Activity

Novel series of pyrazole-pyridine derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds, by virtue of their structural diversity and functional potential, could serve as valuable leads for the development of new antioxidant and antimicrobial agents (Bonacorso et al., 2015).

Electroluminescence in OLEDs

The study of iridium(III) complexes involving pyrazol-pyridine ligands demonstrates the utility of such compounds in organic light-emitting diodes (OLEDs). Research into optimizing the luminescent efficiency of these materials is critical for the advancement of OLED technology, with applications in more efficient and durable display and lighting solutions (Su et al., 2021).

properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c13-5-7-16-9-10(4-8-17)12(15-16)11-3-1-2-6-14-11/h1-3,6,9,17H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWRGFDPDADBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2CCO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

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